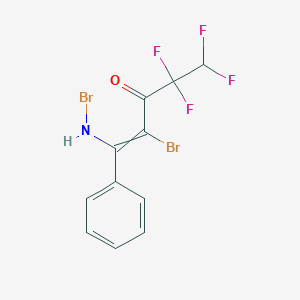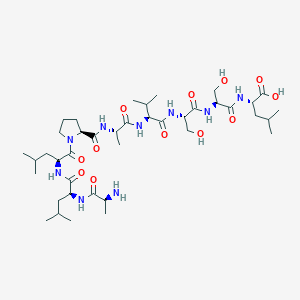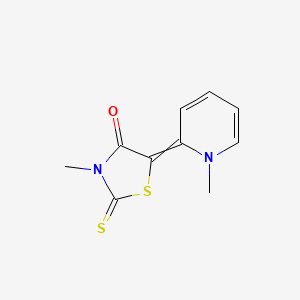
4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- is a heterocyclic compound that has garnered interest due to its diverse biological activities This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- typically involves the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions
4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiazolidinones
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular signaling pathways, leading to the modulation of gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
4-Thiazolidinone, 3-methyl-2-thioxo-: Lacks the pyridinylidene group, resulting in different chemical reactivity and biological activity.
4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo-: Similar structure but with variations in the substitution pattern, leading to different properties.
Uniqueness
The presence of both the thiazolidinone ring and the pyridinylidene group in 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- makes it unique
属性
CAS 编号 |
293325-54-9 |
|---|---|
分子式 |
C10H10N2OS2 |
分子量 |
238.3 g/mol |
IUPAC 名称 |
3-methyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS2/c1-11-6-4-3-5-7(11)8-9(13)12(2)10(14)15-8/h3-6H,1-2H3 |
InChI 键 |
XSOHIENOYXUXAZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=CC1=C2C(=O)N(C(=S)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


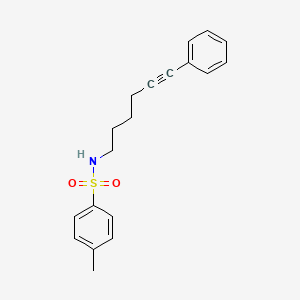
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
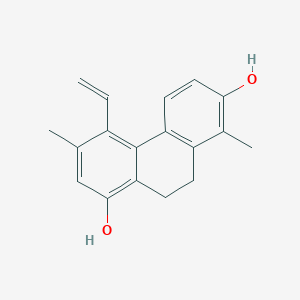
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
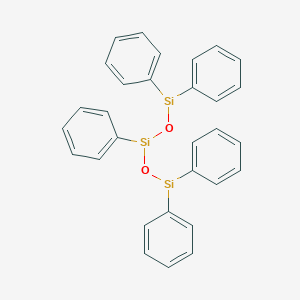
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
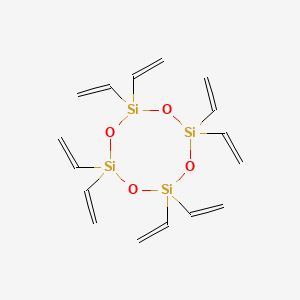
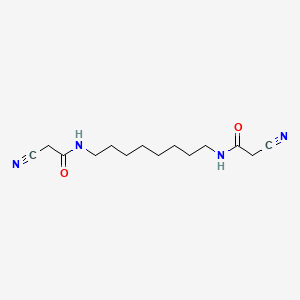


![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
